alpha-Methyl-D-3-fluorophenylalanine

カタログ番号 B1375647

CAS番号:

1270184-80-9

分子量: 197.21 g/mol

InChIキー: FQZGACCJFXQSCQ-SNVBAGLBSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

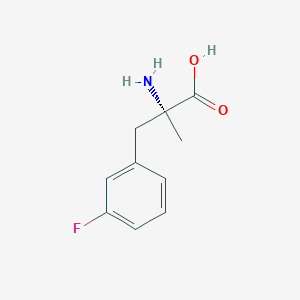

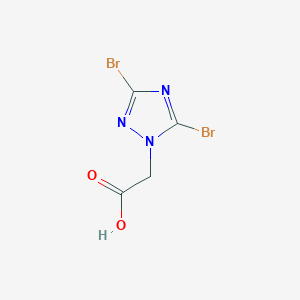

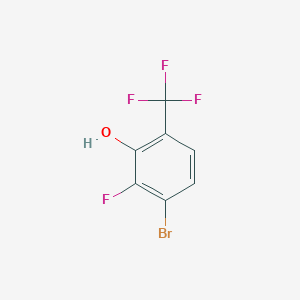

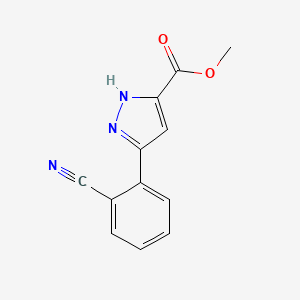

Alpha-Methyl-D-3-fluorophenylalanine is a synthetic amino acid . Its molecular formula is C10H12FNO2 and it has a molecular weight of 197.21 g/mol .

Synthesis Analysis

The synthesis of alpha-Methyl-D-3-fluorophenylalanine involves various chemical reactions. One approach involves the use of simple and abundant starting materials such as aliphatic acids, amines, and alcohols . Another method involves the introduction of fluorine into the phenyl, the β-carbon, or the α-carbon of D- or L-phenylalanines . The synthesis of 3-bromo-4-fluoro-(S)-Phe was carried out by reacting 3-bromo-4-fluorobenzaldehyde and N-acetylglycine to provide an intermediate in high yield and without purification .Molecular Structure Analysis

The alpha-Methyl-D-3-fluorophenylalanine molecule contains a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The chemical reactions of alpha-Methyl-D-3-fluorophenylalanine are complex and involve several steps. For example, the coupling of the zinc homoeno-late of ®-iodoalanine with a mixture of compounds in the presence of certain catalysts leads to the formation of fluorinated phenylalanines . Another reaction involves the alkylation of certain compounds with a chiral auxiliary .Physical And Chemical Properties Analysis

Alpha-Methyl-D-3-fluorophenylalanine is a white to light yellow crystalline powder . It has a melting point of 66-72 °C . It should be stored at a temperature of 2 - 8 °C .科学的研究の応用

-

Pharmaceutical Applications

- Fluorinated phenylalanines, including alpha-Methyl-D-3-fluorophenylalanine, have had considerable industrial and pharmaceutical applications . They play an important role as potential enzyme inhibitors, therapeutic agents, and in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .

- The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

- Fluorinated amino acids have played an important role as enzyme inhibitors as well as therapeutic agents . They modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

-

Positron Emission Tomography (PET) Imaging

- Radiolabeled amino acids are an important class of agents for PET imaging that target amino acid transporters in many tumor types .

- Traditional 18 F-labeled amino acid synthesis strategies are always based on nucleophilic aromatic substitution reactions with multistep radiosynthesis and low radiochemical yields .

- In recent years, new 18 F-labeling methodologies such as metal-catalyzed radiofluorination and heteroatom (B, P, S, Si, etc.)- 18 F bond formation are being effectively used to synthesize radiopharmaceuticals .

-

Enzyme Inhibitors

- Fluorinated phenylalanines have played an important role as enzyme inhibitors . The introduction of fluorine into phenylalanine can modulate various properties of the analogue, including its reactivity . This makes it a valuable tool in the study of enzyme mechanisms and in the development of new therapeutic agents .

-

Therapeutic Agents

- Fluorinated phenylalanines, including alpha-Methyl-D-3-fluorophenylalanine, have been used as therapeutic agents . They can modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

-

Protein Studies

-

Synthesis of α-CF3-α-amino acids

-

Biochemical Research

- Fluorinated phenylalanines are used in biochemical research to study the properties of peptides and proteins . They can influence aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

-

Metabolic Studies

-

Drug Development

-

Synthesis of Organic Molecules

-

Peptide-Based Vaccines

-

Modulation of Bioavailability

特性

IUPAC Name |

(2R)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZGACCJFXQSCQ-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methyl-D-3-fluorophenylalanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)

![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)